(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol
Overview
Description
(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol is a heterocyclic compound with the molecular formula C11H14O4. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a phenyl group and two hydroxymethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol typically involves the condensation of glycerol with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes and altering biochemical pathways . Additionally, its phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol: Similar structure but with methyl groups instead of phenyl groups.
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Contains additional diphenylmethanol groups.
Uniqueness
(2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol is unique due to its combination of a dioxolane ring with a phenyl group and two hydroxymethyl groups. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRVTSEJAYBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288041 | |
Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-97-4 | |
Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6382-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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